9-Ethyl-3-{[4-(pyridin-3-ylmethyl)piperazin-1-YL]methyl}carbazole
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Overview
Description
9-ETHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is a complex organic compound that belongs to the carbazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 9-ethylcarbazole-3,6-dicarbaldehyde with thiosemicarbazides under Schiff base condensation conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-ETHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
9-ETHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 9-ETHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 9-ETHYL-3-{[4-(3-PYRIDYLCARBONYL)-1-PIPERAZINYL]METHYL}-9H-CARBAZOLE
- 9-ETHYL-3-{[4-(3-PYRIDYL)-1-PIPERAZINYL]METHYL}-9H-CARBAZOLE
Uniqueness
9-ETHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is unique due to its specific structural features, such as the presence of the pyridylmethyl group and the piperazino moiety. These structural elements contribute to its distinct biological activities and photophysical properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C25H28N4 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
9-ethyl-3-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]carbazole |
InChI |
InChI=1S/C25H28N4/c1-2-29-24-8-4-3-7-22(24)23-16-20(9-10-25(23)29)18-27-12-14-28(15-13-27)19-21-6-5-11-26-17-21/h3-11,16-17H,2,12-15,18-19H2,1H3 |
InChI Key |
YBYYUVCNKAITEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CN=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
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